(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate
Description
The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a benzofuran derivative featuring a 2,3,4-trimethoxy-substituted benzylidene group at the C2 position and a 3-nitrobenzoate ester at the C6 position. While direct pharmacological data are unavailable in the provided evidence, structural analogues suggest roles in metal-catalyzed reactions or bioactive agent development .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO9/c1-31-19-10-7-14(23(32-2)24(19)33-3)12-21-22(27)18-9-8-17(13-20(18)35-21)34-25(28)15-5-4-6-16(11-15)26(29)30/h4-13H,1-3H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFYJMHRBFNZPH-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic organic compound with a complex molecular structure that incorporates a benzofuran core and multiple functional groups. Its unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.399 g/mol
- SMILES Representation :
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
These properties indicate that the compound may exhibit moderate solubility in organic solvents and significant reactivity due to the presence of carbonyl, methoxy, and nitro groups.
Biological Activity
The biological activity of this compound has been primarily investigated through its potential pharmacological effects. Key findings include:
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activity. Specifically, this compound may inhibit enzymes involved in cell proliferation. This suggests a mechanism of action where the compound could interfere with cancer cell growth by modulating specific signaling pathways.
Antioxidant Activity
The presence of multiple methoxy groups in the structure is associated with antioxidant properties. Studies have shown that related compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is critical for protecting cells from damage linked to various diseases.
Enzyme Inhibition
The compound may interact with specific enzymes or receptors within biological systems. For instance, it has been suggested that it could inhibit certain kinases or phosphatases involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals the following:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy and nitro groups | Antioxidant; Anticancer |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| Curcumin | Diarylheptanoid with phenolic groups | Anti-inflammatory; Anticancer |
The unique combination of functional groups in this compound may confer distinct biological activities not present in simpler flavonoids or phenolic compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Mechanistic Studies : Further investigations into the compound's mechanism of action revealed its potential to inhibit specific kinases associated with tumor growth and metastasis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features are compared below with analogues from the literature:
Key Observations :
- The 3-nitrobenzoate group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy or polar sulfonate esters in analogues. This likely enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to analogues .
- The 2,3,4-trimethoxybenzylidene substituent provides a distinct substitution pattern versus 3,4,5-trimethoxy () or 2,4,5-trimethoxy () derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
